Benzyl-2-pyridylketoxime

HPLC metal chelation trace gold determination ultra-trace copper analysis

Benzyl-2-pyridylketoxime (CAS 1826-28-4; IUPAC: N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine), also widely referred to as phenyl 2-pyridyl ketoxime or PPKO, is a bidentate pyridyl-ketoxime chelating ligand that coordinates transition and heavy metal ions through its pyridine nitrogen and oxime nitrogen donor atoms. With a molecular formula of C12H10N2O, a molecular weight of 198.22 g·mol⁻¹, and a melting point of 154–156 °C, the compound is commercially available at ≥98% purity from major suppliers including Sigma-Aldrich and TCI.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B8374169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-2-pyridylketoxime
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=NO)C2=CC=CC=N2
InChIInChI=1S/C13H12N2O/c16-15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9,16H,10H2
InChIKeyZSDCJAAWFIYQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-2-pyridylketoxime (PPKO) for Analytical and Hydrometallurgical Procurement: Core Identity and Differentiation Rationale


Benzyl-2-pyridylketoxime (CAS 1826-28-4; IUPAC: N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine), also widely referred to as phenyl 2-pyridyl ketoxime or PPKO, is a bidentate pyridyl-ketoxime chelating ligand that coordinates transition and heavy metal ions through its pyridine nitrogen and oxime nitrogen donor atoms . With a molecular formula of C12H10N2O, a molecular weight of 198.22 g·mol⁻¹, and a melting point of 154–156 °C, the compound is commercially available at ≥98% purity from major suppliers including Sigma-Aldrich and TCI . Its structural hallmark—a phenyl ring conjugated to a 2-pyridyl ketoxime backbone—confers distinct coordination chemistry, extraction selectivity, and analytical sensitivity profiles that differentiate it from methyl-substituted analogs (e.g., methyl-2-pyridylketoxime, MPKO), 4-pyridyl isomers, and conventional oxime reagents such as dimethylglyoxime .

Why Generic Substitution of Benzyl-2-pyridylketoxime Fails: Structural Determinants of Chelation, Selectivity, and Operational pH Range


Substituting Benzyl-2-pyridylketoxime (PPKO) with a generic oxime or even a closely related 2-pyridyl ketoxime analog is not scientifically neutral. The phenyl substituent on the ketoxime carbon modulates both the electron density at the oxime nitrogen and the hydrophobic character of the resulting metal chelate, directly influencing extraction efficiency, complex solubility in organic phases, and detection sensitivity . The 2-pyridyl orientation is structurally mandatory for bidentate chelation: 4-pyridyl ketoxime isomers fail to extract Cd(II) entirely because they can only coordinate in a monodentate fashion, yielding thermodynamically unstable complexes . PPKO operates effectively across an exceptionally broad pH window—from acidic (pH ~1.6, where [CuHL]²⁺ forms) through alkaline conditions (pH ~11, where the neutral [Cu(PPKO)₂] complex predominates)—a versatility absent in many commercial oxime extractants that are restricted to narrow acidic or neutral regimes . The quantitative evidence assembled below demonstrates that these structural features translate into measurable, decision-relevant performance differences in analytical detection, solvent extraction loading capacity, and metal-ion selectivity.

Product-Specific Quantitative Evidence Guide: Where Benzyl-2-pyridylketoxime Outperforms Its Closest Analogs and Alternatives


Sub-ppb Detection Limits for Gold and Copper via HPLC: PPKO vs. Conventional Chelating Agents

syn-Phenyl-2-pyridylketoxime (PPKO) enables simultaneous RP-HPLC determination of Au(III) and Cu(II) with detection limits of 16.7 ppb for gold and 0.6 ppb for copper, achieved using online column enrichment on a divinylbenzene-methacrylate copolymer pre-column followed by separation on a silica-based phenyl column with photometric detection . These limits of detection are approximately 1–2 orders of magnitude lower than those reported for conventional dithizone or diethyldithiocarbamate-based extraction-HPLC methods for gold, which typically achieve 0.1–1 ppm range LODs without comparable online preconcentration integration . The method demonstrated precision of 2.1% RSD for Au and 0.9% RSD for Cu at 0.5 ppm, with accuracy validated against NIST standard alloy reference material .

HPLC metal chelation trace gold determination ultra-trace copper analysis online column enrichment

Multi-Element Flotation Preconcentration: Enrichment Factor and Detection Limits of PPKO vs. Single-Element Extractants

PPKO used as a collector in a flotation preconcentration method prior to FAAS determination achieved an enrichment factor of 93 for simultaneous separation-preconcentration of Co(II), Ni(II), Fe(III), and Cu(II) ions, with detection limits (3σ) of 0.7, 0.7, 0.8, and 0.7 ng·mL⁻¹ respectively . In contrast, single-element selective extractants such as ammonium pyrrolidine dithiocarbamate (APDC) typically achieve enrichment factors of 20–50 under comparable flotation or co-precipitation conditions and are not capable of simultaneously handling all four transition metals with equivalent recoveries . The method was successfully validated on real environmental samples with demonstrated tolerance to common concomitant ions .

flotation preconcentration flame atomic absorption spectrometry multi-element trace analysis environmental sample preparation

Cu(II) Solvent Extraction Loading Capacity in Alkaline Media: PPKO vs. Commercial Oxime Extractants

PPKO dissolved at 2.0% w/v in chloroform achieved a maximum effective loading capacity of 0.44 gpl Cu(II) per volume of organic phase (gpl per v/o) at pH ≈ 11, 298.15 K, with an organic-to-aqueous (O:A) ratio of 1:1, reaching equilibrium within 3–5 minutes of agitation . Comparative evaluation against literature data for commercial oxime extractants indicates that PPKO achieves higher loading capacities than those reported for LIX 984N and LIX 64N under comparable alkaline conditions, where these commercial extractants are typically operated at acidic pH values of 1.7–2.1 and often exhibit lower per-cycle loading efficiencies in alkaline tartrate media . The predominant extracted species was identified as the neutral 1:2 Cu(PPKO)₂ complex, which favors solubility in hydrocarbon diluents commonly used in industrial SX-EW circuits .

hydrometallurgy copper solvent extraction alkaline leaching extractant loading capacity

Isoprene Polymerization Catalytic Activity: Iron-PPKO Complex vs. Iron Complexes of Other Pyridine-Oxime Ligands

The iron(II) complex bearing phenyl-2-pyridylketoxime (Fe3: [Fe(HL3)₂Cl₂], HL3 = PPKO) exhibited high catalytic activity of up to 6.5 × 10⁶ g·mol⁻¹·h⁻¹ in cis-1,4-alt-3,4 enchained isoprene polymerization when combined with MAO as co-catalyst (binary system, Al/Fe = 5), producing polyisoprene with molecular weights of 60–653 kg·mol⁻¹ and narrow polydispersity indices (PDI = 1.7–3.5) . Under ternary catalytic system activation with [Ph₃C][B(C₆F₅)₄]/AlR₃, Fe3 achieved approximately 98% yield within 2 minutes, affording cis-1,4-alt-3,4-polyisoprene with molecular weights of 140–420 kg·mol⁻¹ . In the same study, Fe1 (pyridine-2-aldoxime ligand) and Fe4 (picolinaldehyde O-methyl oxime) showed comparable activities, while Fe2 (6-methylpyridine-2-aldoxime) was notably less active, demonstrating that the phenyl substituent in PPKO contributes to high catalytic performance competitive with the best ligands in the pyridine-oxime series .

isoprene polymerization iron catalyst pyridine-oxime ligand cis-1,4-alt-3,4 polyisoprene

2-Pyridyl vs. 4-Pyridyl Ketoxime Isomers: Structural Basis for Extraction Capability Differentiation in Cadmium(II) Recovery

Systematic crystallographic and spectroscopic investigation of CdI₂ reactions with 2-pyridyl aldoxime (2paoH), 3-pyridyl aldoxime (3paoH), and 4-pyridyl aldoxime (4paoH) demonstrated that only 2-pyridyl ketoximes form thermodynamically stable chelated Cd(II) complexes—[CdI₂(2paoH)₂] with bidentate N,N′-coordination via pyridine and oxime nitrogens—while 4-pyridyl isomers coordinate in a monodentate fashion (via pyridine nitrogen only) yielding polymeric structures {[CdI₂(4paoH)₂]}ₙ with poor extraction performance . This molecular-level evidence confirms that the excellent liquid-liquid extraction ability of 2-pyridyl ketoximes (including PPKO) toward toxic Cd(II) is fundamentally attributable to their chelating binding mode, and that 4-pyridyl isomers are structurally incapable of achieving comparable extraction efficiencies . The solvent extraction study of Cd(II) from chloride solutions using long-chain 2-pyridyl ketoximes (2PC12, 2PC14) vs. their 4-pyridyl counterparts (4PC12, 4PC14) corroborated that only the 2-pyridyl isomers extract Cd(II), forming solvating dimer complexes CdCl₂(2PC12 or 2PC14)₂ in chloroform-hydrocarbon mixed diluents .

cadmium solvent extraction 2-pyridyl ketoxime chelating extractant coordination chemistry

Iron(II) Complex Stability and Colorimetric Sensitivity: 2-Benzoylpyridineketoxime (PPKO) vs. 2-Acetyl- and 2-Formylpyridineketoxime

2-Benzoylpyridineketoxime (PPKO), along with 2-formylpyridineketoxime and 2-acetylpyridineketoxime, coordinates to Fe(II) in aqueous solution to yield intensely colored complexes with molar extinction coefficients (ε) of approximately 10⁴ L·mol⁻¹·cm⁻¹ at λₘₐₓ . Critically, these Fe(II)-PPKO complexes remained fairly stable even in highly alkaline solution at ca. pH 12.0, a pH regime where the Fe(II) complexes of 2-formyl- and 2-acetylpyridineketoxime exhibit diminished stability due to competing hydroxide ligand exchange . Dissociation (aquation) kinetic studies of low-spin tris-diimine-iron(II) complexes further revealed that the 2-benzoylpyridineketoxime-derived complex exhibits measurably slower acid-catalyzed aquation rates compared to the 2-acetyl- and 2-pyridinealdoxime analogs, consistent with enhanced kinetic inertness conferred by the electron-withdrawing and steric effects of the phenyl substituent .

iron(II) colorimetric determination pyridylketoxime iron complex molar extinction coefficient alkaline stability

Best Research and Industrial Application Scenarios for Benzyl-2-pyridylketoxime Procurement


Ultra-Trace Simultaneous Au and Cu Determination in Geological and Metallurgical Samples by RP-HPLC

Geochemical assay and mining quality-control laboratories requiring simultaneous quantification of gold and copper at sub-ppb levels can deploy PPKO as a single derivatizing chelating agent with online column enrichment RP-HPLC, achieving LODs of 16.7 ppb (Au) and 0.6 ppb (Cu) with precisions of 2.1% and 0.9% RSD respectively. This replaces the need for separate fire-assay or ICP-MS workflows for Au and a distinct chelation-extraction protocol for Cu, consolidating reagent inventory and reducing per-sample analytical cost .

Multi-Element Preconcentration of Co, Ni, Fe, and Cu from Environmental Water Samples Prior to FAAS

Environmental monitoring and water quality testing laboratories can employ PPKO as a flotation collector for the simultaneous separation and preconcentration of Co, Ni, Fe, and Cu from natural water and wastewater samples, achieving a 93-fold enrichment factor and detection limits of 0.7–0.8 ng·mL⁻¹ by FAAS. The method's tolerance to common concomitant ions and successful validation on real samples make PPKO a single-reagent solution replacing multiple element-specific chelating agents .

Alkaline Hydrometallurgical Copper Recovery from Oxidized Ores Using Tartrate-Based Lixiviants

Mining and hydrometallurgical operations processing oxidized copper ores with alkaline tartrate leach solutions (pH ≈ 11) can utilize PPKO as a selective Cu(II) extractant achieving a loading capacity of 0.44 gpl Cu per v/o, with extraction equilibrium reached within 3–5 minutes. PPKO operates in a pH regime where conventional acidic oxime extractants (LIX, Acorga, Mextral series) are ineffective, offering a process-compatible alternative for alkaline SX-EW circuit design and reducing sulfuric acid consumption in leaching stages .

Iron(II) Catalyst Precursor for Stereoregular cis-1,4-alt-3,4 Polyisoprene Synthesis

Polymer chemistry and catalysis research groups developing iron-based pre-catalysts for isoprene polymerization can procure PPKO as the ligand precursor for synthesizing the Fe3 complex [Fe(PPKO)₂Cl₂], which delivers catalytic activities up to 6.5 × 10⁶ g·mol⁻¹·h⁻¹ in binary MAO-activated systems and achieves ~98% monomer conversion within 2 minutes under ternary activation, producing high molecular weight (140–420 kg·mol⁻¹) cis-1,4-alt-3,4-polyisoprene. Within the pyridine-oxime ligand family, PPKO ranks among the top-performing ligands, justifying its selection in catalyst screening libraries .

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